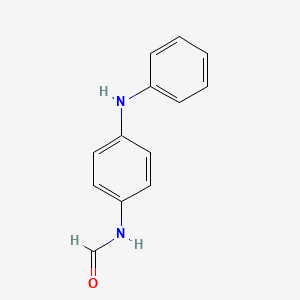

N-(4-anilinophenyl)formamide

Description

Significance of Formamide (B127407) Derivatives in Contemporary Organic Chemistry

Formamide derivatives represent a class of organic compounds of significant interest in modern organic chemistry. google.com Their utility is extensive, serving as versatile intermediates in a wide array of organic syntheses and forming the structural core of many biologically important compounds. google.compsu.edu The formyl group is a crucial amino-protecting group in peptide synthesis, and formamides are widely applied in the synthesis of pharmaceuticals such as fluoroquinolones and nitrogen-containing heterocycles. google.comresearchgate.net

In addition to their role as synthetic intermediates, formamides like N,N-Dimethylformamide (DMF) are widely used as inexpensive, polar aprotic solvents that are effective in dissolving a majority of organic compounds, making them particularly useful for reactions involving polar species. ontosight.ai The reactivity of formamide itself has been increasingly recognized, establishing it as a valuable C1 building block in molecular construction for more complex organic molecules. nih.gov Formamide derivatives are synthesized through various methods, with the N-formylation of amines using formic acid being a fundamental and widely studied reaction. researchgate.netechemi.com This reaction can be catalyzed by various agents, including Lewis acids and even molecular iodine. researchgate.netechemi.com The broad applicability of formamides in pharmaceuticals, organic synthesis, and materials science underscores their importance in the field. google.comresearchgate.net

Overview of Anilino-Substituted Compounds in Chemical and Materials Science

Anilino-substituted compounds, which feature a phenylamino (B1219803) group, are a cornerstone of industrial and materials chemistry. wikipedia.org Aniline (B41778) and its derivatives are prominent materials used in the production of a multitude of industrial products, including polymers, dyes, and pharmaceuticals. echemi.comwikipedia.org Substituted anilines serve as critical starting materials for synthesizing a variety of other compounds, such as benzothiazole (B30560) and cinnoline (B1195905) derivatives. nih.gov

The electronic properties of anilino-substituted compounds are of significant interest in materials science. For example, oligoanilines substituted with electron-acceptor groups have been studied for their potential in semiconducting applications. researchgate.net The parent compound of the anilino portion of N-(4-anilinophenyl)formamide is 4-Aminodiphenylamine (ADPA), an important industrial chemical primarily used as an intermediate in the production of antioxidants and antiozonants for the rubber industry, such as 6PPD. wikipedia.orgacs.org The synthesis and properties of aniline-based compounds are deeply connected to the development of smart materials, where the structure-property relationship is key to creating materials with desired characteristics for diverse applications. wikipedia.org

Historical Context of this compound Research

The specific historical timeline for the initial synthesis of this compound is not detailed in readily available literature. However, its chemical origins are rooted in well-established industrial chemistry dating back decades. The compound is a formylated derivative of 4-Aminodiphenylamine (ADPA). The technologies for producing ADPA are well-documented, with some methods being among the older procedures in industrial organic chemistry. wikipedia.org

One such process, known as the "formanilide method," uses formic acid and aniline to produce formanilide (B94145). google.com This intermediate then reacts with p-nitrochlorobenzene to yield 4-nitrodiphenylamine (B16768), which is subsequently reduced to 4-aminodiphenylamine. google.comresearchgate.net This historical production route establishes a long-standing link between formamide chemistry and the synthesis of the core anilino structure of this compound.

Furthermore, the direct N-formylation of an amine with formic acid is a fundamental reaction in organic synthesis. echemi.com Research from 2016 noted that during the catalytic transfer hydrogenation of 4-nitrodiphenylamine using formic acid as a hydrogen donor, this compound can be formed as a side product. psu.edu This is believed to occur through the direct condensation of the product, 4-aminodiphenylamine, with the formic acid present in the reaction mixture. psu.edu This indicates that this compound has been recognized as a potential byproduct in related industrial chemical processes.

Current Research Gaps and Objectives for this compound

Recent scientific inquiry has identified this compound as a compound of emerging environmental interest. It has been detected in road dust as a transformation product of amino antioxidants and accelerators used in rubber tires. nih.gov These parent compounds are industrial additives used in massive quantities, leading to concerns about their pervasiveness in the environment and potential adverse effects. nih.gov

A significant research gap exists, as environmental and toxicological information for this compound is described as "extremely scarce". nih.gov Studies have prioritized it among a list of AAL/O (amino accelerators and antioxidants)-related chemicals for which more data is needed. nih.gov Therefore, a primary objective for future research is to investigate the potential health risks and the ecotoxicological effects of this compound to understand its environmental impact. wikipedia.orgnih.gov This research is considered of high importance due to the compound's presence in environmental samples and its relation to widely used industrial chemicals. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12N2O | |

| Molecular Weight | 212.25 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 7402-56-4 | |

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 212.094963011 Da | |

| Topological Polar Surface Area | 41.1 Ų |

Structure

3D Structure

Properties

CAS No. |

7402-56-4 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(4-anilinophenyl)formamide |

InChI |

InChI=1S/C13H12N2O/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10,15H,(H,14,16) |

InChI Key |

RCIZCWIFMOUYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 4 Anilinophenyl Formamide

Diverse Synthetic Routes to N-(4-anilinophenyl)formamide

The preparation of this compound can be achieved through several chemical strategies, primarily revolving around the formylation of its parent amine.

The most direct route to this compound is the formylation of 4-aminodiphenylamine. This transformation involves the reaction of the primary amino group with a formylating agent. A variety of reagents can be employed for this purpose, including formic acid itself, acetic formic anhydride (B1165640) (AFA), and chloral. nih.gov AFA, often generated in situ from formic acid and acetic anhydride, is a potent formylating agent that can convert primary amines to their corresponding formamides, often in high yields and with short reaction times. nih.gov The reaction typically proceeds by nucleophilic attack of the primary amine on the formylating agent.

Condensation reactions represent a fundamental approach to formamide (B127407) synthesis. The direct reaction of an amine with formic acid, often heated to drive off the water formed during the reaction, is a classic method. nih.gov For instance, heating a mixture of an aniline (B41778) derivative and formic acid, sometimes in a solvent like toluene (B28343) with a Dean-Stark trap to remove water, can produce the desired formamide. nih.govresearchgate.net Solvent-free conditions have also been reported, where the amine and formic acid are simply heated together. nih.govscholarsresearchlibrary.com The use of formic acid derivatives such as ethyl formate (B1220265) can also serve as the formyl source. researchgate.net Studies on various anilines show that electron-donating groups on the aromatic ring can lead to excellent yields in shorter reaction times, while electron-withdrawing groups may result in moderate yields and require longer reaction times. scholarsresearchlibrary.com

Microwave-assisted synthesis using formic acid and aniline derivatives has been shown to be a rapid and efficient method. bibliotekanauki.pl This technique significantly reduces reaction times compared to conventional heating. bibliotekanauki.pl The polarity of the reactants, such as aniline and formic acid, makes them suitable for microwave heating. bibliotekanauki.pl

To improve efficiency and sustainability, various catalytic systems have been developed for N-formylation reactions. These catalysts facilitate the reaction under milder conditions and can enhance yield and selectivity.

Deep Eutectic Solvents (DES): Choline (B1196258) chloride-based deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([ChCl][ZnCl2]2), have been used as both the solvent and catalyst for the N-formylation of anilines with formamide. nih.gov This system is reusable and promotes the reaction efficiently. nih.gov

Manganese Pincer Complexes: Earth-abundant metal catalysts, like manganese pincer complexes, have been shown to be effective for the dehydrogenative coupling of diformamides and diamines. st-andrews.ac.uk These catalysts can also be applied to the synthesis of formamides from amines and formic acid, proceeding via dehydrogenation. st-andrews.ac.uk

Solid Acid Catalysts: Heterogeneous catalysts, such as ion-exchange resins (Amberlite IR-120), have been used to catalyze the N-formylation of anilines with formic acid, often under microwave irradiation. nih.gov Porous Zr-based metal-organic frameworks (MOFs) have also demonstrated activity as solid acid catalysts for this transformation at moderate temperatures. researchgate.net Another example is the use of a solid acid magnetic nanocatalyst (NP@SO3H), which can be easily recovered and reused. rsc.org

Iodine: Molecular iodine (I2) has been reported as a simple and effective catalyst for the N-formylation of anilines and other amines using formic acid at elevated temperatures. nih.gov

| Catalyst System | Formyl Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| [ChCl][ZnCl2]2 (DES) | Formamide | 80 °C, 3.5 h | Reusable, solvent and catalyst in one. | nih.gov |

| Amberlite IR-120[H+] | Formic Acid | Microwave irradiation | Reusable ion-exchange resin, solvent-free. | nih.gov |

| Molecular Iodine (I2) | Formic Acid | 70 °C, 2 h | Simple, metal-free catalyst. | nih.gov |

| Zr-based MOFs | Formic Acid | 35 °C | Porous solid acid catalyst, activity depends on solvent. | researchgate.net |

| Manganese Pincer Complex | Formic Acid | - | Based on earth-abundant metal, proceeds via dehydrogenation. | st-andrews.ac.uk |

Modern synthetic chemistry emphasizes the development of environmentally benign processes.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis. Formamide itself has been synthesized electrochemically from abundant feedstocks like methanol (B129727) and ammonia (B1221849) under ambient conditions using a Pt electrocatalyst. d-nb.info This approach avoids the high temperatures and pressures of conventional industrial processes. d-nb.info The principles of electrochemical C-N bond formation can be extended to synthesize more complex formamides, potentially including this compound, by using the appropriate amine precursor in an electrochemical cell. d-nb.inforesearchgate.net

Green Chemistry Approaches: Green chemistry principles focus on reducing waste and using less hazardous materials. For N-formylation, this includes solvent-free reactions and the use of greener solvents. scholarsresearchlibrary.comresearchgate.netmatanginicollege.ac.in Reactions using formic acid under neat (solvent-free) conditions at moderate temperatures (e.g., 60 °C) provide an environmentally friendly route to formamides. scholarsresearchlibrary.com Water has also been explored as a green solvent for organic reactions. matanginicollege.ac.in The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable reaction medium is another green alternative. nih.govmatanginicollege.ac.in These methodologies aim to improve the atom economy and reduce the environmental impact of the synthesis. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the reaction parameters. Optimization of these conditions is crucial for an efficient process.

Reactant Ratio: In reactions using formic acid as the formylating agent, the molar ratio of the amine to formic acid is a key parameter. Studies on the formylation of aniline have shown that an excess of formic acid can significantly improve the reaction rate and yield. For example, increasing the ratio of aniline to formic acid from 1:1 to 1:4 has been shown to provide the best results in some systems. scholarsresearchlibrary.com

Temperature: The reaction temperature plays a critical role. While some catalytic systems operate efficiently at room temperature or slightly above, researchgate.net other methods require heating. For instance, solvent-free formylation of anilines with formic acid is often conducted at around 60-80 °C. nih.govscholarsresearchlibrary.com In microwave-assisted synthesis, precise control of temperature and irradiation time is essential to maximize yield and prevent byproduct formation. bibliotekanauki.plnih.gov

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material without promoting side reactions. Reaction times can vary from a few minutes for microwave-assisted methods to several hours for conventional heating or certain catalytic processes. nih.govbibliotekanauki.plnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice. nih.govorgsyn.org

Catalyst Loading: In catalytic reactions, the amount of catalyst used can influence the reaction rate. For example, in iodine-catalyzed formylation, 5 mol% of I2 was found to be optimal for the reaction of aniline with formic acid. nih.gov

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Aniline:Formic Acid Ratio | 1:1 to 1:5 | Yield increases with higher formic acid concentration, optimal at 1:4. | scholarsresearchlibrary.com |

| Temperature | Room Temp to 80 °C | Higher temperature generally increases reaction rate. Optimal temperature depends on the specific method (e.g., 60 °C for neat reaction). | scholarsresearchlibrary.com |

| Solvent | Solvent-free vs. Toluene vs. Water | Solvent-free (neat) conditions often provide the best yields. Water as a solvent gives moderate yields. | scholarsresearchlibrary.com |

| Catalyst (Iodine) | 1-10 mol% | 5 mol% found to be optimal for excellent yield. | nih.gov |

Chemo- and Regioselectivity in this compound Synthesis

A significant challenge in the synthesis of this compound from 4-aminodiphenylamine is achieving selective formylation at the desired nitrogen atom.

Chemoselectivity: The precursor, 4-aminodiphenylamine, has two nucleophilic sites: the primary amino group (-NH2) and the secondary amino group (-NH-). The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine. Consequently, formylation is expected to occur preferentially at the primary amine. Several formylation methods have demonstrated high chemoselectivity for primary amines over secondary amines. nih.gov For example, when a mixture of primary and secondary amines is subjected to formylation with formic acid under solvent-free conditions, the primary amines are selectively formylated. nih.gov This inherent selectivity is key to successfully synthesizing this compound without significant formation of the di-formylated or the alternative N-formylated isomer, N-(4-formamidophenyl)-N-phenylformamide.

Regioselectivity: In the context of 4-aminodiphenylamine, regioselectivity refers to which of the two non-equivalent amino groups is formylated. As discussed under chemoselectivity, the reaction overwhelmingly favors the more reactive primary amino group, leading to the formation of this compound. The conditions can be tuned to ensure this outcome. For instance, using milder conditions and avoiding a large excess of a highly reactive formylating agent can prevent further reaction at the secondary amine.

Scale-Up Considerations and Industrial Relevance of this compound Production

While specific details on the industrial-scale production of this compound are not widely published, several factors are critical for its successful scale-up and determining its industrial relevance.

The production of its precursor, 4-aminodiphenylamine, is a well-established industrial process. For instance, some manufacturing plants produce it in quantities ranging from 10,000 to 25,000 tonnes per year. oecd.org This availability of the key raw material is a significant factor for the potential large-scale synthesis of this compound.

Scale-Up Considerations:

When moving from laboratory-scale synthesis to industrial production, several challenges and considerations arise:

Reaction Conditions: Optimizing reaction temperature, pressure, and mixing is crucial for maximizing yield and minimizing reaction time on a large scale. The choice between a batch or continuous process would also need to be evaluated based on production volume and economic feasibility.

Heat Management: The formylation reaction is typically exothermic. Efficient heat removal systems are necessary in large reactors to prevent runaway reactions and ensure product stability.

Solvent and Catalyst Recovery: If a solvent or catalyst is used, their efficient recovery and recycling are essential for making the process economically viable and environmentally sustainable. Solvent-free or catalyst-free methods, where applicable, would be highly advantageous.

Product Purification: Developing a robust and scalable purification method, such as industrial-scale crystallization or distillation, is critical to achieve the desired product purity for its intended applications.

Waste Management: The process will generate by-products and waste streams that need to be managed in an environmentally responsible manner.

Industrial Relevance:

The industrial importance of this compound is linked to its role as an additive and intermediate in various sectors. Formamides, as a class of compounds, are utilized as solvents, reagents, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. wikipedia.org this compound has been identified as an industrial additive, particularly in the context of rubber and polymer manufacturing, where related diphenylamine (B1679370) derivatives are used as antioxidants and antiozonants. ospar.orgnih.gov Its presence has been detected in environmental samples, suggesting its use in industrial applications. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Anilinophenyl Formamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Analysis

A definitive analysis of N-(4-anilinophenyl)formamide using Infrared (IR) and Raman spectroscopy requires experimental spectra. Such spectra would reveal characteristic vibrational frequencies corresponding to the molecule's specific functional groups.

Theoretically, the IR and Raman spectra would exhibit key bands for the following groups:

N-H Stretching: Both the secondary amine (aniline N-H) and the amide N-H groups would produce distinct stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The precise position and broadness of these peaks would be indicative of their involvement in hydrogen bonding.

C=O Stretching (Amide I band): The formamide (B127407) carbonyl group would show a strong absorption, usually between 1650-1690 cm⁻¹. A shift to a lower frequency (wavenumber) compared to a free carbonyl would provide strong evidence for the C=O group acting as a hydrogen bond acceptor.

N-H Bending (Amide II band): This band, resulting from a mix of N-H bending and C-N stretching, is characteristic of secondary amides and typically appears around 1510-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations from the two phenyl rings would be visible in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretch) regions.

Without experimental data, a table of observed frequencies and their assignments cannot be generated, and a detailed analysis of the hydrogen bonding interactions based on spectral shifts remains speculative.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The determination of the precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the solid state relies on X-ray crystallography.

Single-Crystal X-ray Diffraction Analysis of this compound Polymorphs

An exhaustive search for single-crystal X-ray diffraction studies on this compound has yielded no published results. Therefore, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The existence of polymorphs—different crystalline forms of the same compound—can only be confirmed through such experimental work, and as of now, no polymorphs of this compound have been reported in the accessible scientific literature.

A hypothetical data table for a polymorph would look like this, but the values cannot be populated.

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O |

| Formula Weight | 212.25 |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The analysis of hydrogen bonding networks and crystal packing is entirely dependent on the results from a single-crystal X-ray diffraction experiment. In many related aromatic formamides, molecules are known to form infinite chains or more complex networks through intermolecular hydrogen bonds, typically involving the amide N-H as a donor and the carbonyl oxygen as an acceptor (N-H···O=C).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanisms and Chemical Transformations of N 4 Anilinophenyl Formamide

Reactivity of the Amide Functional Group

The formamide (B127407) group in N-(4-anilinophenyl)formamide is a key site for chemical reactions, including hydrolysis, substitution, and reduction.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis typically proceeds via an A-2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety leads to the formation of formic acid and the protonated 4-aminodiphenylamine. The rate of this reaction is dependent on the concentration of both the substrate and the acid catalyst.

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by a hydronium ion. |

| 2 | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. |

| 4 | Elimination of 4-aminodiphenylamine from the protonated tetrahedral intermediate. |

| 5 | Deprotonation of the protonated formic acid to regenerate the acid catalyst. |

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of the formamide occurs through a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-N bond and the formation of formate (B1220265) and 4-aminodiphenylamine. This process is generally considered irreversible as the final deprotonation of the resulting formic acid drives the reaction to completion.

Table 2: Proposed Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the 4-aminodiphenylamino group as an anion. |

| 4 | Proton transfer from the initially formed formic acid to the 4-aminodiphenylamino anion to yield formate and 4-aminodiphenylamine. |

The presence of a secondary amine and a formamide group allows for various N-substitution and derivatization reactions.

N-Alkylation and N-Acylation:

The secondary aniline (B41778) nitrogen in this compound is nucleophilic and can undergo both N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, while N-acylation can be carried out with acyl chlorides or acid anhydrides. These reactions would lead to the formation of N-alkyl-N-(4-formamidophenyl)aniline and N-acyl-N-(4-formamidophenyl)aniline derivatives, respectively. The formamide nitrogen is generally less nucleophilic and less likely to undergo substitution under standard conditions.

The formamide group and the aromatic rings of this compound can undergo reduction under various conditions.

Reduction of the Formamide Group:

The formamide group can be reduced to a methylamino group using strong reducing agents like lithium aluminum hydride (LiAlH₄). adichemistry.comlibretexts.orgmasterorganicchemistry.com This reaction would convert this compound into N-methyl-N'-phenyl-1,4-benzenediamine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium ion, which is then further reduced to the methylamine. adichemistry.com

Catalytic Hydrogenation:

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be employed to reduce the formamide group. However, this method may also lead to the reduction of the aromatic rings under more forcing conditions.

Birch Reduction:

The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can be used to reduce the aromatic rings. wikipedia.orgharvard.edumasterorganicchemistry.com In the case of this compound, this reaction would likely lead to the partial reduction of one or both of the phenyl rings to yield cyclohexadiene derivatives. The regioselectivity of the reduction would be influenced by the electron-donating nature of the amino and formamido groups.

C-N Bond Cleavage:

Cleavage of the amide C-N bond can occur under harsh hydrolytic conditions as described in section 4.1.1. Reductive cleavage of the C-N bond of the secondary amine is also a possibility under specific catalytic conditions, though this is generally a more challenging transformation.

Reactivity of the Aromatic Rings and Anilino Moiety

Both aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atoms.

Ring A (the anilino phenyl group): The secondary amine is a strong activating group and is ortho, para-directing. Therefore, electrophilic substitution is expected to occur predominantly at the ortho and para positions relative to the amino group.

Ring B (the formamidophenyl group): The formamido group (-NHCHO) is also an activating, ortho, para-directing group, though it is less activating than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl.

Given the steric hindrance at the ortho positions, substitution on Ring A is most likely to occur at the para position. On Ring B, substitution would be directed to the positions ortho to the formamido group. The relative reactivity of the two rings will depend on the specific reaction conditions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | N-(4-(4-nitroanilino)phenyl)formamide and N-(4-anilino-3-nitrophenyl)formamide |

| Halogenation | Br⁺ / Cl⁺ | N-(4-(4-bromoanilino)phenyl)formamide and N-(4-anilino-3-bromophenyl)formamide |

| Friedel-Crafts Acylation | RCO⁺ | N-(4-(4-acylanilino)phenyl)formamide and N-(4-anilino-3-acylphenyl)formamide |

It is important to note that Friedel-Crafts reactions can be complex with aniline derivatives due to the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atoms, thereby deactivating the ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.comkhanacademy.org

The anilino moiety of this compound makes it a candidate for oxidative coupling reactions, which can lead to the formation of dimeric and oligomeric products. Studies on the oxidative polymerization of 4-aminodiphenylamine, a closely related compound, provide insight into the potential reaction pathways. nih.govresearchgate.netacs.org

The oxidation of this compound, likely initiated by an oxidizing agent such as ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium, would generate radical cations. nih.govacs.org These reactive intermediates can then couple in several ways:

N-C Coupling: The nitrogen of the secondary amine of one molecule could attack the para-carbon of the anilino ring of another molecule.

C-C Coupling: Coupling could occur between the aromatic rings of two molecules, for instance, between the ortho position of the anilino ring on one molecule and a similar position on another.

These coupling reactions can lead to the formation of a mixture of linear and branched oligomers. The characterization of these products would require a combination of spectroscopic techniques.

Table 4: Expected Spectroscopic Features for Oxidative Coupling Products

| Spectroscopic Technique | Expected Observations |

|---|---|

| FTIR Spectroscopy | Broadening of N-H stretching bands, changes in the aromatic C-H and C=C stretching regions, and potential appearance of new bands corresponding to C-N and C-C linkages between monomer units. nih.govacs.org |

| UV-Vis Spectroscopy | A bathochromic (red) shift in the absorption maxima compared to the monomer, indicating an extended π-conjugated system in the oligomeric products. nih.govacs.org |

| NMR Spectroscopy | Complex aromatic signals due to the various coupling patterns. The appearance of new signals and changes in the integration of existing signals would confirm the formation of new C-N and C-C bonds. |

| Mass Spectrometry | Detection of ions corresponding to dimeric, trimeric, and higher oligomeric species, confirming the occurrence of polymerization. |

The exact structure and properties of the resulting oligomers would be highly dependent on the reaction conditions, including the oxidant used, the reaction medium, and the temperature.

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound under photochemical and thermal conditions is a critical aspect influencing its application and persistence. While specific studies on this compound are not extensively available, the presence of the formanilide (B94145) and diphenylamine (B1679370) moieties allows for predictions of its reactivity based on the known behavior of these functional groups.

Photochemical Stability and Degradation:

The formanilide group in this compound is expected to be the primary site of photochemical activity. Research on the photolysis of formanilides has shown that these compounds can undergo photodecarbonylation upon irradiation with UV light rsc.org. This process involves the cleavage of the formyl group (CHO) to produce carbon monoxide and the corresponding aniline.

In the case of this compound, the proposed photochemical degradation pathway would lead to the formation of 4-aminodiphenylamine, as depicted in the following reaction:

Figure 1: Proposed Photochemical Degradation of this compound

This reaction proceeds via the excitation of the formanilide chromophore, leading to the cleavage of the C-N bond of the formyl group. The rate and efficiency of this photodecarbonylation would depend on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers rsc.org. It is also possible that the diphenylamine portion of the molecule could influence the photochemical behavior, potentially leading to other degradation products. For instance, diphenylamine itself can be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals nih.gov.

Thermal Stability and Degradation:

The thermal stability of this compound is influenced by both the amide linkage and the diphenylamine structure. Generally, amides are relatively stable to heat. However, at elevated temperatures, decomposition can occur. The diphenylamine moiety is known to decompose on heating, producing toxic fumes that include nitrogen oxides inchem.org.

Therefore, the thermal degradation of this compound would likely involve the breakdown of both the formyl group and the diphenylamine backbone. The decomposition pathways are expected to be complex, potentially involving radical mechanisms and leading to a variety of smaller molecules. The presence of air or oxygen could also significantly affect the degradation process, leading to oxidative decomposition products.

| Condition | Potential Degradation Products | Relevant Functional Group |

| Photochemical (UV) | 4-aminodiphenylamine, Carbon Monoxide | Formanilide |

| Thermal | Nitrogen oxides, various aromatic fragments | Diphenylamine, Formanilide |

Mechanisms of Catalytic Transformations Involving this compound

The chemical reactivity of this compound allows for a variety of catalytic transformations, primarily targeting the amide bond and the aromatic rings. These reactions are crucial for the synthesis of derivatives or for the controlled degradation of the compound.

Catalytic Hydrolysis:

The formamide group can be hydrolyzed to the corresponding amine and formic acid under acidic or basic catalytic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the formamide is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond and the formation of 4-aminodiphenylamine and formic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, with the expulsion of the anilino group as the leaving group, which is subsequently protonated by the solvent to yield 4-aminodiphenylamine.

Catalytic Hydrogenation:

The hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions.

Hydrogenation of the Formyl Group: Under certain catalytic conditions, the formyl group can be reduced to a methyl group, yielding N-methyl-4-aminodiphenylamine. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel, and a source of hydrogen nih.gov. The mechanism involves the adsorption of the formamide onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Hydrogenation of the Aromatic Rings: More forcing conditions, such as higher pressures and temperatures with catalysts like rhodium or ruthenium, could lead to the hydrogenation of one or both of the phenyl rings, resulting in saturated cyclic amine derivatives.

Catalytic Oxidation:

The diphenylamine moiety is susceptible to oxidation. Catalytic oxidation of this compound could lead to the formation of colored products, similar to the oxidation of diphenylamine itself, which is used as a redox indicator wikipedia.org. The reaction mechanism would likely involve the formation of radical cations and subsequent coupling reactions.

Catalytic Cross-Coupling Reactions:

The N-H bond of the diphenylamine moiety and the C-H bonds of the aromatic rings could potentially participate in catalytic cross-coupling reactions, such as Buchwald-Hartwig amination or C-H activation/functionalization, to introduce new substituents and create more complex molecules. For instance, the N-H bond could be arylated in the presence of a palladium or copper catalyst guidechem.com.

| Transformation | Catalyst/Reagents | Potential Product(s) |

| Hydrolysis (Acidic) | H₃O⁺ | 4-aminodiphenylamine, Formic Acid |

| Hydrolysis (Basic) | OH⁻ | 4-aminodiphenylamine, Formate |

| Hydrogenation (Formyl) | H₂/Pd/C or Ni | N-methyl-4-aminodiphenylamine |

| Hydrogenation (Aromatic) | H₂/Rh or Ru (high P, T) | Saturated cyclic amine derivatives |

| Oxidation | Oxidizing agent/catalyst | Colored quinone-imine type structures |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-aryl-N-(4-anilinophenyl)formamide |

Computational Chemistry and Theoretical Studies of N 4 Anilinophenyl Formamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the structure and electronic nature of N-(4-anilinophenyl)formamide.

Density Functional Theory (DFT) Studies on Conformational Isomers and Tautomerism

Furthermore, the presence of amide and amine functionalities raises the possibility of tautomerism. Theoretical calculations can predict the relative stabilities of potential tautomers, such as the keto-enol or amide-imidol forms, by computing their ground-state energies. The energy barriers for the interconversion between these tautomers can also be determined, providing insight into their potential coexistence and reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers and Tautomers Calculated by DFT

| Structure | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer 1 (Planar) | B3LYP/6-31G(d) | 0.00 |

| Conformer 2 (Twisted) | B3LYP/6-31G(d) | +2.5 |

| Amide Tautomer | B3LYP/6-31G(d) | 0.00 |

| Imidol Tautomer | B3LYP/6-31G(d) | +15.2 |

| Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not readily available. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. For this compound, an MEP map would likely reveal regions of negative potential (electron-rich) around the oxygen atom of the formyl group and potentially the nitrogen atoms, indicating susceptibility to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the amine and amide groups, suggesting sites for nucleophilic interaction.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich aniline (B41778) moiety, indicating its role as an electron donor. The LUMO, on the other hand, would likely be distributed over the formamide (B127407) group and the adjacent phenyl ring, signifying its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: These values are hypothetical and serve as an example of typical results from such calculations. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations of this compound in different solvent environments could explore its conformational landscape more exhaustively. By simulating the movements of atoms and bonds over time, researchers can identify the most populated conformations and the transitions between them, providing a more realistic understanding of the molecule's flexibility and solution-phase behavior.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction mechanism, including the structures of transition states and intermediates. For instance, the mechanism of its synthesis or its potential metabolic pathways could be elucidated through such in silico studies. Calculating the activation energies for different potential pathways can help in determining the most favorable reaction route.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their reactivity or other properties. For a series of derivatives of this compound, QSRR/QSPR models could be developed to predict properties such as solubility, lipophilicity, or biological activity based on calculated molecular descriptors. These descriptors can be derived from the computational studies mentioned above and can include electronic, steric, and thermodynamic parameters. Such models are valuable in rational drug design and materials science for screening and optimizing compounds with desired characteristics.

Advanced Applications and Materials Science Perspectives of N 4 Anilinophenyl Formamide

N-(4-anilinophenyl)formamide as a Precursor in Polymer Chemistry

Monomer for Polycondensation or Polymerization Reactions

There is currently no available scientific literature detailing the use of this compound as a monomer in polycondensation or other polymerization reactions. While polymers based on aniline (B41778) and formamide (B127407) derivatives are known, specific data on the polymerization behavior of this compound, including reaction conditions, mechanisms, and the properties of any resulting polymers, is absent from the search results.

Synthesis of Advanced Polymeric Materials with Tunable Properties

Consistent with the lack of information on its use as a monomer, there are no reports on the synthesis of advanced polymeric materials, such as conductive or light-emitting polymers, derived from this compound. The field of conductive polymers often involves the polymerization of monomers like aniline and pyrrole (B145914) to create conjugated systems. nih.govwikipedia.org However, the specific role of this compound in the creation of materials with tunable electronic or optical properties is not documented.

Role in Supramolecular Chemistry and Self-Assembly Processes

Design of Hydrogen Bonding Motifs in Supramolecular Architectures

The this compound molecule contains both hydrogen bond donor (the N-H groups of the amine and formamide) and acceptor (the carbonyl oxygen of the formamide) sites. nih.gov These features are fundamental for the formation of supramolecular assemblies. beilstein-journals.orguclouvain.be Theoretical studies on simpler molecules like formamide confirm their capacity for hydrogen bonding. researchgate.net However, no specific experimental or computational studies were found that investigate the hydrogen bonding motifs, self-assembly behavior, or the design of specific supramolecular architectures using this compound as the primary building block.

Formation of Co-crystals and Solid-State Assemblies

Co-crystal engineering is a significant area of materials science, often relying on predictable hydrogen bonding between an active pharmaceutical ingredient and a co-former. While molecules with amide groups are frequently used as co-formers to create co-crystals, researchgate.net there is no specific research available on the formation of co-crystals or other solid-state assemblies involving this compound.

Applications in Analytical Chemistry as a Derivatization Agent or Ligand

Derivatization is a chemical modification technique used to enhance the detectability or separation of analytes in methods like HPLC or mass spectrometry. mdpi.com This often involves reacting the analyte with a reagent that introduces a specific tag. While amino-containing compounds can be used as derivatizing agents, rowan.eduresearchwithrowan.com there is no evidence in the available literature to suggest that this compound is employed for this purpose. Similarly, no studies were found that describe its use as a ligand for metal complexation in analytical applications.

Catalytic Applications (e.g., Organocatalysis, Ligand in Metal Catalysis)

The unique hybrid structure of this compound, featuring both a hydrogen-bond-donating formamide group and electron-rich aniline nitrogens, positions it as a promising candidate for various catalytic applications. Although specific research on this molecule is sparse, its potential can be inferred from the well-established catalytic roles of related formamide and aniline derivatives.

Organocatalysis:

The formamide moiety is a known functional group in the design of organocatalysts. Chiral formamides, for instance, have been effectively utilized in asymmetric synthesis. These catalysts often operate through hydrogen bonding interactions to activate substrates and control stereoselectivity. For example, N-methyl amino acid-derived bisformamides have been shown to catalyze asymmetric Strecker reactions with good enantioselectivity. wikipedia.org The N-H proton of the formamide group in this compound could similarly act as a hydrogen-bond donor, potentially enabling its participation in various organocatalytic transformations. The broader diphenylamine (B1679370) structure could introduce beneficial steric and electronic effects, influencing the catalyst's activity and selectivity.

Ligand in Metal Catalysis:

The nitrogen atoms within the this compound structure present potential coordination sites for transition metals, suggesting its utility as a ligand in homogeneous catalysis. The diphenylamine core is a common structural motif in ligands for cross-coupling reactions. For instance, derivatives of diphenylamine have been incorporated into phosphine (B1218219) ligands used in palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. acs.orgrsc.org These ligands play a crucial role in stabilizing the metal center and modulating its reactivity. The aniline and formamide nitrogens in this compound could act as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center. The electronic properties of the ligand, influenced by the phenyl rings and the formyl group, would be critical in determining the catalytic activity of the resulting metal complex.

To illustrate the potential, the table below summarizes catalytic applications of compounds bearing similar functional groups.

| Catalyst/Ligand Type | Catalytic Reaction | Metal Center (if applicable) | Reference |

| N-methyl l-amino acid-derived bisamide | Asymmetric reduction of N-aryl ketimines | N/A (Organocatalyst) | researchgate.net |

| Indenyl diphosphine ligand (incorporating diphenylamine) | Buchwald-Hartwig amination | Palladium | rsc.org |

| N-heterocyclic carbene ligands (synthesized from anilines) | Suzuki–Miyaura, α-arylation, hydroamination | Palladium | acs.org |

| Heterocyclic N-formamides | Passerini three-component reaction | N/A (Organocatalyst) | rsc.org |

This table is illustrative and shows the catalytic potential of related structures, as direct data for this compound is not available.

Further research is warranted to synthesize and evaluate this compound and its derivatives as catalysts and ligands in a variety of organic transformations.

Electrochemical Properties and Potential in Sensor Development (non-biological)

The electrochemical characteristics of this compound are anticipated to be rich and interesting, primarily due to the presence of the electroactive diphenylamine core. This suggests potential applications in the development of non-biological chemical sensors.

Electrochemical Properties:

Diphenylamine and its derivatives are well-known for their redox activity. wikipedia.org They can undergo oxidation to form stable radical cations, a property that has been exploited in redox indicators and in the synthesis of conducting polymers like polyaniline. The oxidation potential of diphenylamine is a key parameter that can be tuned by substituents on the aromatic rings. The formamide group in this compound, being an electron-withdrawing group, is expected to influence the oxidation potential of the diphenylamine moiety compared to the parent diphenylamine. The electrochemical oxidation of this compound would likely involve the nitrogen atoms, leading to the formation of radical species that could potentially polymerize to form an electroactive film on an electrode surface.

The table below presents the oxidation potentials of diphenylamine and a related compound to provide a basis for predicting the electrochemical behavior of this compound.

| Compound | Oxidation Potential (V vs. reference electrode) | Conditions | Reference |

| Diphenylamine | ~0.7 V (vs. Ag/AgCl) | Varies with solvent and electrolyte | researchgate.net |

| Diphenylaminesulfonic acid | Varies | Aqueous solution | wikipedia.org |

This data is for comparative purposes, as the specific electrochemical properties of this compound have not been reported.

Potential in Sensor Development:

The anticipated electrochemical activity of this compound makes it a promising candidate for the development of non-biological chemical sensors. Electrochemical sensors operate by detecting changes in electrical signals (such as current or potential) upon interaction of the sensor material with a target analyte.

Polyaniline and its derivatives are extensively used in the fabrication of electrochemical sensors for a wide range of analytes, including pH, metal ions, and various organic molecules. mdpi.commdpi.com Given that this compound contains the building blocks for polyaniline-like structures, it could be used as a monomer for the electrochemical polymerization of a sensory film. The formamide group could provide specific binding sites for target analytes through hydrogen bonding, enhancing the selectivity of the sensor. For example, a sensor based on an this compound polymer could potentially detect metal ions that coordinate with the formamide oxygen and the aniline nitrogens, leading to a measurable change in the polymer's conductivity or redox potential.

Furthermore, the diphenylamine core is known to exhibit fluorescence, which can be quenched or enhanced upon interaction with certain analytes. This opens up the possibility of developing optical sensors in addition to electrochemical ones.

Interactions with Biological Systems: Mechanistic Insights Non Clinical

In vitro Binding Studies with Biomolecules (e.g., Proteins, Nucleic Acids)

No publicly available studies were found that investigated the in vitro binding of N-(4-anilinophenyl)formamide with specific proteins or nucleic acids. Therefore, its binding affinity, specificity, and the nature of any potential interactions remain uncharacterized.

Enzyme Inhibition Mechanisms at the Molecular Level (in vitro studies)

There is no available research detailing the inhibitory effects of this compound on any specific enzymes. As such, its potential as an enzyme inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive), and the molecular interactions within an enzyme's active site have not been determined.

Receptor Ligand Interaction Studies (in silico docking, in vitro binding assays)

No in silico docking simulations or in vitro binding assays have been published that explore the interaction of this compound with any biological receptors. Its potential to act as a ligand and modulate receptor activity is currently unknown.

Cellular Pathway Modulation Studies in Model Systems (e.g., specific enzyme activity or signaling cascades in vitro, not efficacy)

Scientific literature lacks studies on the effects of this compound on specific cellular signaling pathways or enzyme activities within in vitro model systems. Its ability to modulate cellular functions through interaction with signaling cascades has not been investigated.

Environmental Fate and Biotransformation Pathways in Model Systems (non-toxicological human exposure)

While there is some information on the metabolism of the parent compound, 4-aminodiphenylamine, no studies were identified that specifically describe the environmental fate or biotransformation pathways of this compound in any model system.

Future Directions and Emerging Research Avenues for N 4 Anilinophenyl Formamide

Development of More Sustainable Synthetic Methodologies

The imperative for green chemistry is reshaping the landscape of chemical synthesis, moving away from hazardous reagents and energy-intensive processes. mlsu.ac.innih.gov Future research on N-(4-anilinophenyl)formamide will likely prioritize the development of more sustainable and eco-friendly synthetic routes. Key areas of focus will include:

Atom Economy and Waste Prevention : Methodologies that maximize the incorporation of all starting materials into the final product are central to green chemistry. mlsu.ac.in Future syntheses will aim to reduce or eliminate the formation of by-products, aligning with the principle of waste prevention.

Use of Renewable Feedstocks : Exploring bio-based starting materials instead of petroleum-derived precursors represents a significant step towards sustainability. mlsu.ac.in Research could investigate pathways to synthesize this compound or its precursors from renewable resources. mdpi.com

Catalysis over Stoichiometric Reagents : The use of catalytic methods, particularly those avoiding transition metals, offers a greener alternative to traditional stoichiometric reagents. organic-chemistry.org For instance, the development of NaI-catalyzed reactions for similar compounds suggests a promising avenue for this compound. organic-chemistry.org

Eco-Friendly Solvents and Reaction Conditions : Shifting towards benign solvents like water or employing solvent-free reaction conditions can drastically reduce the environmental impact of chemical processes. csic.es Additionally, methods that operate at ambient temperature and pressure are sought to minimize energy consumption. mlsu.ac.in Electrochemical synthesis, which can be performed under mild conditions without chemical oxidants, presents another viable green alternative. rsc.org

Exploration of Novel Functional Materials and Optoelectronic Applications

The unique molecular structure of this compound, which incorporates both aniline (B41778) and formamide (B127407) moieties, suggests its potential as a building block for novel functional materials. The aromatic rings and nitrogen atoms provide sites for electronic activity and intermolecular interactions, which are crucial for applications in materials science.

Future research could explore its incorporation into:

Organic Light-Emitting Diodes (OLEDs) : The diarylamine structure is a common feature in hole-transporting materials used in OLEDs. Research into related compounds like 1,3-bis(aminophenyl)azulenes for hole-injecting materials in organic electronic devices suggests that this compound derivatives could be designed to exhibit similar properties. researchgate.net

Conducting Polymers : Polymerization of this compound or its derivatives could lead to new conducting polymers with tailored electronic properties. The formamide group could be used to modulate solubility and processing characteristics.

Sensors : The functional groups on the molecule could be modified to create chemosensors that exhibit a detectable response (e.g., a change in fluorescence or conductivity) upon binding to specific analytes.

The exploration of these applications will require a detailed investigation of the compound's photophysical and electronic properties, including its absorption and emission spectra, ionization potential, and electron affinity.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. nih.govnih.gov For this compound, AI and ML can be powerful tools to explore its chemical space and predict the properties of its derivatives.

Key applications include:

Predictive Modeling : ML models can be trained on existing chemical data to predict various properties of novel this compound derivatives, such as solubility, stability, and potential bioactivity, thereby reducing the need for extensive experimental screening. nih.govmedchemexpress.com

De Novo Design : Generative AI models can design new molecules based on the this compound scaffold, optimized for specific functions, such as inhibiting a biological target or exhibiting desired material characteristics.

Reaction Optimization : AI algorithms can analyze vast datasets of chemical reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound and its derivatives, leading to higher yields and purity.

The table below illustrates a hypothetical application of ML in predicting the properties of this compound derivatives.

| Derivative | Predicted Property (Example: Solubility in Water) | Predicted Property (Example: Inhibition Constant Ki) |

| Derivative A | High | Low |

| Derivative B | Low | High |

| Derivative C | Medium | Medium |

Advanced Mechanistic Studies using In Situ Spectroscopy

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and developing novel chemical transformations. Future research should employ advanced analytical techniques to study the formation of this compound in real-time.

In Situ Spectroscopic Techniques : Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data provides invaluable insights into the reaction kinetics and the identity of transient species.

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and corroborate experimental findings. nih.gov Such studies have been instrumental in understanding the formation mechanisms of other nitrogen-containing compounds. nih.govnih.gov

By combining in situ spectroscopy with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and selective synthetic routes.

Potential for Derivatization into High-Value Specialty Chemicals

This compound serves as a versatile chemical intermediate that can be derivatized to produce a wide array of high-value specialty chemicals. The presence of multiple reactive sites—the formamide group, the secondary amine, and the aromatic rings—allows for a diverse range of chemical modifications.

Potential derivatization strategies and resulting product classes include:

Pharmaceuticals and Agrochemicals : The diarylamine scaffold is present in many biologically active molecules. Derivatization through reactions like acylation, alkylation, or substitution on the aromatic rings could lead to the discovery of new therapeutic agents or crop protection chemicals. Formanilide (B94145), a related compound, is a known precursor to fungicides. wikipedia.org Similarly, other formamide derivatives are useful intermediates in pharmaceutical and agrochemical development. cymitquimica.com

Dyes and Pigments : Modification of the aromatic systems can be used to tune the chromophoric properties of the molecule, leading to the development of new dyes and pigments with specific colors and performance characteristics.

Chemical Tags and Probes : The use of N-(4-aminophenyl)piperidine as a derivatization tag to enhance the detection of organic acids in mass spectrometry highlights the potential for this compound derivatives to be used as chemical probes or tags in analytical applications. rowan.eduresearchwithrowan.com

The table below outlines potential derivatization reactions and the corresponding classes of specialty chemicals that could be synthesized from this compound.

| Reaction Type | Potential Product Class |

| N-Alkylation/N-Arylation | Pharmaceutical intermediates, functional materials |

| Electrophilic Aromatic Substitution | Dyes, agrochemicals, bioactive molecules |

| Formamide Group Modification | Heterocyclic compounds, ligands for catalysis |

| Dehydration of Formamide | Isocyanides (versatile synthetic intermediates) |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-anilinophenyl)formamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via formylation of 4-anilinophenylamine using formic acid or its derivatives. Microwave-assisted solvent-free reactions significantly improve reaction efficiency, reducing time from hours to minutes while achieving >90% yield. Substituent effects on the phenyl ring (e.g., electron-donating groups like methoxy) enhance amine nucleophilicity, directly correlating with higher yields . Characterization via -NMR and -NMR is critical to confirm structural integrity and purity post-synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the formamide group (–NHCHO) and aromatic proton environments. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1670 cm). Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, as demonstrated for structurally analogous formamides .

Q. How can researchers mitigate impurities during synthesis?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) effectively removes unreacted aniline derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves side products. Monitoring reaction progress via TLC (R ~0.5 in ethyl acetate) ensures termination at optimal conversion .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrogenation reactions?

- Methodological Answer : Catalytic hydrogenation (e.g., using Fe-based catalysts) reduces the formamide group to a methylamine moiety. Kinetic studies show that electron-withdrawing substituents on the phenyl ring accelerate reduction rates due to increased electrophilicity at the carbonyl carbon. -NMR tracking of intermediate species (e.g., –NHCHOH) reveals stepwise protonation and bond cleavage .

Q. How do structural modifications influence the compound’s application in polymer science?

- Methodological Answer : Incorporating this compound into methacrylamide monomers enables RAFT polymerization, producing polymers with tailored thermal stability. The aniline moiety facilitates redox-active behavior, useful in conductive nanocomposites. Grafting onto silica nanoparticles enhances mechanical properties, validated via GPC and TGA .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Standardize testing using HPLC-purified samples (>99% purity) and replicate assays (e.g., receptor-binding studies with triplicate measurements). Comparative studies with N-(4-methoxyphenyl)formamide (a higher-yield analog) can isolate substituent effects on bioactivity .

Q. What computational strategies predict the crystallographic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model intramolecular interactions, such as C–H···O hydrogen bonds, which stabilize crystal packing. SHELXT software refines experimental XRD data, identifying key torsion angles (e.g., C–N–C–Ar) that influence lattice symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.